1-(2-氯苯基)哌嗪

概述

描述

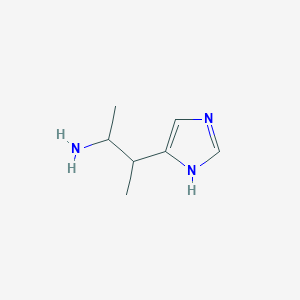

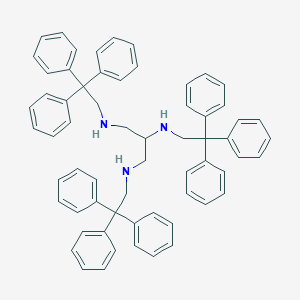

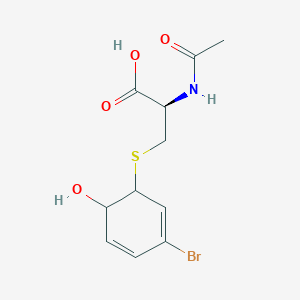

1-(2-Chlorophenyl)piperazine is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals. It is a phenyl substituted piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. The presence of the chlorophenyl group on the piperazine ring influences its electronic and structural properties, making it a compound of interest for various chemical and biological applications.

Synthesis Analysis

The synthesis of 1-(2-Chlorophenyl)piperazine and its derivatives has been explored through different methods. One approach involves the reaction of 2,3-dichloronitrobenzene with piperazine, followed by a series of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, resulting in a total yield of 48.2% . Another method described the synthesis from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to give the desired product with an overall yield of 45.7% . Additionally, a comparison of two synthetic routes for 1-(2,3-dichlorophenyl)piperazine was discussed, with one method involving anhydrous piperazine and 2,6-dichloro-nitrobenzene, and the other using an Ullmann reaction, with the former yielding a better quality product at 53.3% .

Molecular Structure Analysis

The molecular and electronic properties of 1-(2-Chlorophenyl)piperazine have been investigated using spectroscopic methods and density functional theory (DFT). Vibrational frequencies were assigned using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, and the structure was further analyzed using potential energy distribution (PED) . The crystal structure of a related compound, 4-(2,3-dichlorophenyl)piperazin-1-ium picrate, was determined to crystallize with one cation and one picrate anion in the asymmetric unit, with several hydrogen bonds interconnecting the cations and anions .

Chemical Reactions Analysis

The reactivity and stability of 1-(2-Chlorophenyl)piperazine have been studied through various analyses. Charge density distribution and sites of chemical reactivity were examined by mapping electron density isosurface with molecular electrostatic potential (MEP). Hyperconjugative interactions and charge delocalization were analyzed using natural bond orbital (NBO) analysis, which helps in understanding the stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chlorophenyl)piperazine derivatives have been characterized using spectral data analysis, including X-ray crystallography. Theoretical calculations were performed to compare with experimental results, showing excellent agreement. Properties such as chemical hardness, chemical potential, and electrophilicity index were calculated, providing insight into the compound's reactivity . Additionally, molecular docking studies suggested potential biological activity against prostate-specific membrane protein, with the compound exhibiting binding free energy and key bonding interactions .

科学研究应用

神经药理学效应

1-(2-氯苯基)哌嗪(CPP)由于与大脑中的5-羟色胺受体相互作用而表现出神经药理学特性。研究显示,CPP作为5-羟色胺受体激动剂,影响神经递质活动。这种活性对于理解和潜在治疗与神经递质失衡相关的疾病,如抑郁症和焦虑症(Fuller, Snoddy, Mason, & Owen, 1981),具有重要意义。

抗肿瘤活性

对带有哌嗪酰胺基团的1,2,4-三嗪衍生物的研究,包括具有氯苯基取代基的化合物,已经显示出对乳腺癌细胞的有希望的抗增殖效果。这表明氯苯基哌嗪衍生物在癌症研究和治疗中可能有应用(Yurttaş, Demirayak, Ilgın, & Atlı, 2014)。

合成和结构分析

已经进行了各种氯苯基哌嗪衍生物的合成工作,以探索它们的结构和化学性质。这包括合成1-(3-氯苯基)哌嗪及其衍生物,这些物质对于它们在制药和其他化学应用中的潜在用途是有价值的(Mai, 2005)。

受体相互作用研究

CPP与人类大脑中的神经递质受体的相互作用已经得到广泛研究。它显示出对多种5-羟色胺受体亚型的显著结合亲和力,为神经递质传递的分子机制和潜在的治疗应用提供了见解(Hamik & Peroutka, 1989)。

法医应用

CPP在法医样本中的存在已经导致了用于其检测和分析的方法的发展。这包括用于在法医背景下进行快速筛查的电化学方法,这对于识别非法物质至关重要(Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021)。

抑郁症和焦虑研究

对CPP对啮齿动物行为的影响的研究为了解其在诱发类似抑郁症状中的潜在作用提供了见解。这些研究有助于理解情绪障碍的神经化学基础,并可能为新抗抑郁药物的开发提供信息(Rajkumar, Pandey, Mahesh, & Radha, 2009)。

作用机制

Target of Action

1-(2-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . This receptor plays a significant role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

1-(2-Chlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1-(2-Chlorophenyl)piperazine binds to the 5-HT2C receptor, activating it, which leads to a series of events in the cell that results in various physiological effects .

Pharmacokinetics

It is known to be metabolized in the liver via the CYP2D6 enzyme . The elimination half-life ranges from 4 to 14 hours . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .

Result of Action

The activation of the 5-HT2C receptor by 1-(2-Chlorophenyl)piperazine can lead to various molecular and cellular effects. It has been reported to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has potent anorectic effects .

安全和危害

1-(2-Chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

未来方向

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of 1-(2-Chlorophenyl)piperazine could be in the development of new drugs and therapies.

属性

IUPAC Name |

1-(2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZDJIUQHUGFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057734 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39512-50-0 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR3YBZ8V72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

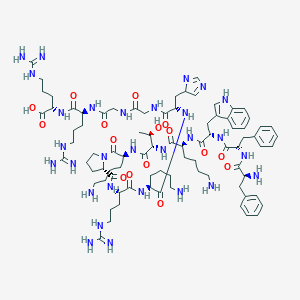

Q1: What spectroscopic techniques were employed to characterize 1-(2-Chlorophenyl)piperazine, and what structural insights were gained?

A1: The study employed a combination of spectroscopic methods including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy to comprehensively analyze the structural properties of 1-(2-Chlorophenyl)piperazine []. These techniques provided complementary information about the vibrational modes, electronic transitions, and nuclear environment of the molecule.

- FT-IR and FT-Raman: These methods revealed detailed information about the vibrational frequencies associated with various functional groups within the molecule, such as C-H stretching, C=C aromatic ring vibrations, and C-Cl stretching [].

- NMR (¹H and ¹³C): NMR spectroscopy was crucial in identifying the different proton and carbon environments within the molecule []. By analyzing the chemical shifts and coupling patterns, researchers could confirm the structure and assign specific signals to individual atoms in 1-(2-Chlorophenyl)piperazine.

- UV-Vis Spectroscopy: This technique helped identify the electronic transitions occurring within the molecule, particularly the π→ π* transitions associated with the aromatic ring []. This provided insights into the electronic structure and potential photochemical properties of 1-(2-Chlorophenyl)piperazine.

Q2: How was computational chemistry, specifically DFT, utilized to understand the properties of 1-(2-Chlorophenyl)piperazine?

A2: Density Functional Theory (DFT) calculations played a crucial role in complementing and interpreting the experimental spectroscopic data []. The researchers utilized the B3LYP functional with the 6-311++G (d,p) basis set, a well-established approach for modeling organic molecules.

- Vibrational Frequency Analysis: DFT calculations were employed to assign the experimentally observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions []. This provided a deeper understanding of the vibrational modes and their contribution to the overall spectroscopic fingerprint of 1-(2-Chlorophenyl)piperazine.

- NMR Chemical Shift Prediction: The researchers used the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts []. The good agreement between the calculated and experimental chemical shifts served as a validation of the optimized molecular geometry and reinforced the reliability of the computational approach.

- Electronic Structure and Properties: DFT calculations provided insights into the electronic structure of 1-(2-Chlorophenyl)piperazine, including the energies and shapes of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) []. Analysis of the HOMO-LUMO gap offered information about the molecule's reactivity, stability, and potential for participating in chemical reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

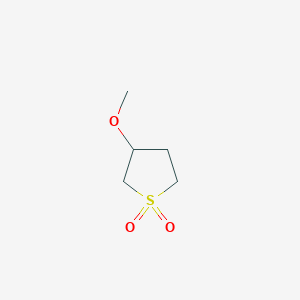

![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)